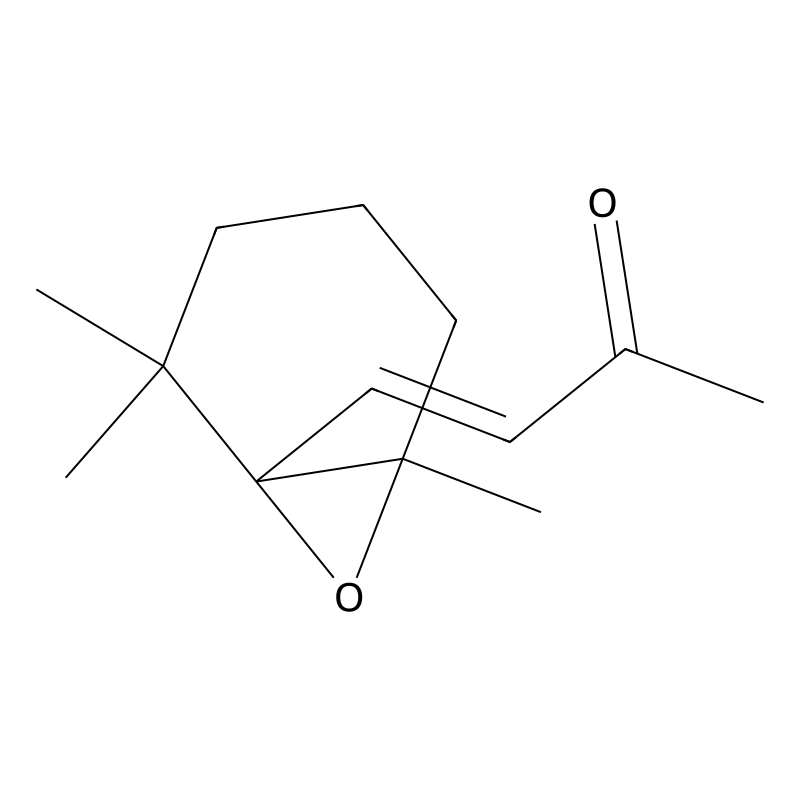beta-Ionone epoxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble (in ethanol)
Synonyms
Canonical SMILES
Isomeric SMILES
Natural product chemistry
Beta-Ionone epoxide is found naturally in some plants, such as osmanthus (). Understanding its biosynthesis and role in these plants could be of interest to researchers in natural product chemistry.
Flavor and fragrance chemistry
As a fragrant molecule, beta-Ionone epoxide is used in some perfumes and flavorings. Studying its interaction with olfactory receptors or its stability in different formulations could be relevant research areas in flavor and fragrance chemistry ().
Environmental fate
Since beta-Ionone epoxide is a synthetic fragrance ingredient, there might be research interest in understanding its degradation pathways and potential environmental impact.
Beta-Ionone epoxide is a chemical compound derived from beta-ionone, a monoterpenoid that contributes to the aroma and flavor of various plants and fruits. The compound is characterized by its unique structure, which includes an epoxide functional group—a three-membered cyclic ether that enhances its reactivity and potential applications in organic synthesis and flavoring industries. Beta-Ionone epoxide has been identified in various natural sources, including fruits like apricots and raspberries, where it contributes to their characteristic scents and flavors .
- Epoxidation: The conversion of beta-ionone to beta-ionone epoxide can be achieved through various methods, including the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts like selenium compounds .
- Isomerization: Under certain conditions, beta-ionone epoxide can rearrange to form ketones via acid-catalyzed reactions. This process typically involves radical cation mechanisms that facilitate the transformation of the epoxide into more stable structures .
- Nucleophilic Opening: The strained epoxide ring can be opened by nucleophiles, leading to the formation of diols or other functionalized products, which are valuable in synthetic organic chemistry.
Beta-Ionone epoxide exhibits notable biological activities. Research indicates that it possesses flavoring properties and is used in food products for its fruity and woody aroma. Toxicological studies have shown that it does not exhibit mutagenic activity, suggesting a favorable safety profile for consumption . In animal studies, dietary administration of beta-ionone epoxide did not result in adverse effects on health indicators such as body weight or liver function at tested doses .
Several methods have been developed for synthesizing beta-ionone epoxide:
- Catalytic Epoxidation: This method often employs hydrogen peroxide or molecular oxygen as oxidants in conjunction with various catalysts such as selenium-based compounds. For instance, one study reported high yields of beta-ionone epoxide using aldehydes as catalyst precursors under mild conditions in water .
- Selenium-Catalyzed Reactions: Selenium-doped materials have been utilized to promote regioselective epoxidation of beta-ionone under visible light, showcasing the versatility and effectiveness of selenium in catalysis .
- Organic Solvent Methods: Traditional methods involve using solvents like acetonitrile or dichloromethane under controlled temperatures (typically around 25 degrees Celsius) with specific catalysts to achieve desired yields .
Studies on beta-ionone epoxide's interactions reveal its compatibility with various biological systems. Research indicates no significant adverse effects when administered at dietary levels up to 80 mg/kg body weight in animal models . Furthermore, investigations into its mutagenicity have shown that it does not induce mutations in bacterial assays, supporting its safety for use as a flavoring agent .
Beta-Ionone epoxide shares structural characteristics with several related compounds. Here are some similar compounds along with a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| Alpha-Ionone | Monoterpenoid | Precursor to beta-ionone; less aromatic complexity |
| Gamma-Ionone | Monoterpenoid | Similar aroma profile; different structural isomer |
| Linalool | Monoterpenoid | Floral aroma; used extensively in perfumes |
| Myrcene | Monoterpenoid | Herbal aroma; less reactive than ionones |
Uniqueness of Beta-Ionone Epoxide:
- The presence of the epoxide group provides distinct reactivity compared to other ionones.
- Its specific flavor profile and safety profile make it particularly valuable in food applications.
Physical Description
Colourless solid; Sweet berry aroma
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
Other CAS
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index








